REACTION_SMILES
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[Br:1][c:2]1[c:3]([NH2:4])[c:5]([F:10])[cH:6][c:7]([F:9])[cH:8]1.[CH3:11][CH:12]([CH2:13][CH2:14][O:15][N:16]=[O:17])[CH3:18].[CH3:19][S:20][S:21][CH3:22]>>[Br:1][c:2]1[c:3]([S:20][CH3:19])[c:5]([F:10])[cH:6][c:7]([F:9])[cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1c(F)cc(F)cc1Br
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)CCON=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CSSC
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Name
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Type
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product
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Smiles
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CSc1c(F)cc(F)cc1Br
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |